molecular formula C20H23BN2O2 B1375767 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1350626-27-5

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1375767
CAS No.: 1350626-27-5
M. Wt: 334.2 g/mol
InChI Key: TXYJAQWDYBJALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronate ester-functionalized heterocyclic compound widely employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Key properties include:

  • Molecular Formula: C20H23BN2O2
  • Molecular Weight: 334.23 g/mol
  • CAS Number: 1350626-27-5
  • Purity: >95% (commonly available) .

The compound features a benzyl group at the 1-position of the pyrrolo[2,3-b]pyridine core and a pinacol boronate ester at the 3-position. This structural motif enhances stability and reactivity in palladium-catalyzed couplings, making it a versatile intermediate for synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-14-23(13-15-9-6-5-7-10-15)18-16(17)11-8-12-22-18/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYJAQWDYBJALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a type of palladium-catalyzed carbon-carbon bond-forming reaction. This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good bioavailability if administered in an appropriate formulation.

Action Environment

The compound is stable under normal conditions but may hydrolyze in a humid environment. It should be stored in a sealed container in a cool, dry place. The compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. These interactions are primarily mediated through the boron atom, which can form reversible covalent bonds with nucleophilic sites on biomolecules. For instance, the compound can interact with enzymes that possess active sites containing nucleophilic residues, leading to enzyme inhibition or activation depending on the context.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by binding to transcription factors or modifying epigenetic marks. These molecular interactions ultimately result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cell signaling pathways. At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in borylation reactions, which are catalyzed by enzymes such as palladium catalysts. These reactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound can interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and activity. These interactions are crucial for the compound’s biochemical effects and overall function.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can participate in metabolic reactions and energy production.

Biological Activity

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on available literature.

Chemical Structure and Properties

The compound has the following chemical identifiers:

  • IUPAC Name : this compound
  • Molecular Formula : C18H28BNO2
  • Molecular Weight : 301.24 g/mol
  • CAS Number : 859833-21-9

The structural formula indicates the presence of a pyrrolo[2,3-b]pyridine core attached to a benzyl group and a dioxaborolane moiety. This unique combination may contribute to its biological activity.

Research indicates that compounds containing dioxaborolane structures can interact with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with nucleophiles, which can modulate enzyme activity and cellular signaling pathways.

Anticancer Activity

A study on similar pyrrolo[2,3-b]pyridine derivatives revealed significant anticancer properties against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in tumor growth and survival. For instance:

  • IC50 Values : Compounds in this class have shown IC50 values in the low nanomolar range against specific cancer types, indicating strong potency .

Inhibition of PI3Kδ

The compound's structural similarity to known PI3K inhibitors suggests potential activity against the phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in several inflammatory diseases and cancers. Inhibitors targeting PI3Kδ have been developed for therapeutic use in conditions like asthma and cancer .

Study on Pyrrolo[2,3-b]pyridines

In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives for their biological activity:

  • Findings : Several compounds exhibited potent inhibition of FGFR (Fibroblast Growth Factor Receptor) signaling pathways associated with malignancies.
  • Significance : This suggests that this compound could be further explored as a therapeutic candidate in oncology .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (nM)Biological Target
CPL302253Indole-based2.8PI3Kδ
1-Benzyl...Pyrrolo derivativeTBDFGFR

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes structurally analogous compounds and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
1-Benzyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Benzyl (1-position), boronate ester (3-position) C20H23BN2O2 334.23 Suzuki coupling; kinase inhibitor synthesis
2-Ethyl-5-(tetramethyl-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Triisopropylsilyl (1-position), ethyl (2-position), boronate ester (5-position) C24H41BN2O2Si 428.50 Protected intermediates for selective coupling
3-Ethyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Ethyl (3-position), boronate ester (5-position) C15H21BN2O2 272.15 Fragment-based drug discovery
1-Methyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Methyl (1-position), boronate ester (5-position), ketone (2-position) C13H17BN2O3 276.10 Functionalized intermediates for PET ligands
Key Observations:

Substituent Position and Reactivity :

  • The benzyl group in the target compound enhances steric protection of the pyrrolo[2,3-b]pyridine core, improving stability during cross-coupling .
  • Silyl-protected analogs (e.g., triisopropylsilyl in ) exhibit reduced reactivity in polar solvents but enable selective deprotection for sequential functionalization.

Biological Activity :

  • Derivatives like 5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine are critical intermediates in mTORC1 inhibitors (e.g., RMC-5552) and mutant-selective c-KIT inhibitors .
Suzuki-Miyaura Coupling Efficiency:
Compound Coupling Partner Yield Conditions Reference
1-Benzyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 5-Aminopyridin-3-yl 57% PdCl2(dppf), Cs2CO3, 100°C, 3 h
5-(Tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrazolo[1,5-a]pyrimidine 60–75% Pd(PPh3)4, K2CO3, 105°C
3-(Tetramethyl-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine Aryl halides 40–50% Pd(OAc)2, SPhos, K3PO4, 80°C
  • The target compound demonstrates moderate yields (40–57%) under standard conditions, comparable to other analogs. Lower yields in tosyl-protected derivatives () may arise from steric hindrance.

Analytical and Spectroscopic Data

  • HRMS : For the target compound, HRMS (EI+) m/z calculated for C20H23BN2O2 [M + H]<sup>+</sup>: 334.1912; observed: 334.1910 .
  • <sup>1</sup>H NMR : Analogous compounds (e.g., 3-ethyl derivative ) show distinct peaks for ethyl groups (δ 1.2–1.4 ppm) and pyrrolo[2,3-b]pyridine protons (δ 8.5–9.0 ppm).

Preparation Methods

Halogenation of Pyrrolo[2,3-b]pyridine Core

  • The 3-position bromination is performed using bromine in an organic solvent such as chloroform at 0 °C to room temperature for 10 to 60 minutes.
  • Alternatively, N-bromosuccinimide (NBS) with a base like triethylamine in solvents such as dichloromethane or tetrahydrofuran (THF) can be used at room temperature for 1 to 16 hours.
  • This step provides the 3-bromo derivative, which is a key intermediate for subsequent cross-coupling reactions.

N-Benzylation

  • The nitrogen at position 1 of the pyrrolo[2,3-b]pyridine is benzylated, often by reaction with benzyl halides under basic conditions.
  • This step ensures the N-1 position is substituted with a benzyl group, which can influence the compound’s solubility and reactivity.

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

  • The 3-bromo-1-benzyl-pyrrolo[2,3-b]pyridine intermediate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
  • Potassium acetate (KOAc) is commonly used as the base.
  • The reaction is conducted in solvents like dioxane or a dioxane/water mixture at elevated temperatures (~80 °C) for 8 hours or more.
  • This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 3-position.

Purification

  • After completion, the reaction mixture is cooled and washed with water and brine.
  • The organic layer is dried over sodium sulfate and concentrated.
  • Purification is often achieved by column chromatography or recrystallization to isolate the pure 1-Benzyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%)
3-Bromination Br2 or NBS + Et3N CHCl3 or DCM 0 °C to RT 10–60 min (Br2) / 1–16 h (NBS) 70–90 (typical literature yields)
N-Benzylation Benzyl halide + base (e.g., K2CO3) DMF or Acetonitrile RT to reflux Several hours 75–85
Borylation (Suzuki-type) Bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc Dioxane or dioxane/water 80 °C 8 h 60–80

Mechanistic Insights and Research Findings

  • The bromination step is regioselective for the 3-position due to the electronic properties of the pyrrolo[2,3-b]pyridine ring system.
  • The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.
  • The pinacol boronate ester is stable and versatile for further cross-coupling reactions, making this compound a valuable synthetic intermediate.
  • Research indicates that the presence of the benzyl group at N-1 enhances the compound’s solubility and may facilitate purification.

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

The boronate ester moiety in this compound enables Pd-catalyzed cross-coupling. Optimal conditions involve Pd(PPh₃)₄ (0.05–0.1 eq), 2M K₂CO₃ as a base, and a mixed solvent system (toluene/EtOH, 3:1) at 105°C for 12–24 hours . Pre-purification of the boronate ester via silica gel chromatography (e.g., CH₂Cl₂:EtOAc 90:10) is critical to remove residual boronic acids that may inhibit coupling efficiency.

Q. How can the stability of the dioxaborolane group be assessed under varying pH conditions?

The dioxaborolane group is sensitive to hydrolysis. Stability assays should include:

  • NMR monitoring (¹¹B or ¹H) in D₂O at pH 3–10.
  • Kinetic studies using HPLC (C18 column, UV detection at 254 nm) to track degradation products .
    Data shows that the group is stable in neutral buffers (pH 6–8) but degrades rapidly under strongly acidic (pH < 3) or basic (pH > 9) conditions.

Q. What spectroscopic techniques are most effective for characterizing the pyrrolo[2,3-b]pyridine core?

  • ¹H/¹³C NMR : Key diagnostic signals include the benzyl proton singlet (δ 5.2–5.5 ppm) and downfield-shifted pyrrole NH (δ 11.6–13.4 ppm, exchangeable) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calcd 315.12403, found 315.1237) .
  • X-ray crystallography : Resolves boronate ester geometry and confirms substitution patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?

  • Core modifications : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 3,4-dimethoxyphenyl) to evaluate steric/electronic effects on kinase binding .
  • Boronate bioisosteres : Substitute the dioxaborolane with trifluoroborate or MIDA boronate to compare potency and metabolic stability .
  • Cellular assays : Use FAK or BTK-dependent cell lines (IC₅₀ < 1 µM indicates lead potential) .

Q. What strategies mitigate competing C-H activation pathways during functionalization?

In Pd-catalyzed C-H arylation:

  • Directing groups : Introduce nitriles or sulfonamides to steer regioselectivity (e.g., para vs. ortho substitution) .
  • Solvent effects : Use DMA or DMF to suppress undesired pyrrole ring activation .
  • Substituent tuning : Electron-withdrawing groups (e.g., nitro) on the pyridine ring reduce competing reactivity .

Q. How can computational modeling predict binding modes to FAK or BTK?

  • Docking studies : Use crystal structures of FAK (PDB: 2JKK) or BTK (PDB: 5P9J) to model interactions.
  • MD simulations : Assess the impact of the benzyl group on inducing helical DFG-loop conformations in FAK .
  • Free-energy perturbation (FEP) : Quantify the contribution of the dioxaborolane to binding entropy .

Q. What in vivo models are suitable for evaluating antitrypanosomal activity?

  • Acute Chagas disease : Administer the compound (10–50 mg/kg/day) to T. cruzi-infected mice. Monitor parasitemia via qPCR and survival rates over 30 days .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration (Kp > 0.3 indicates CNS activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.